COX-1 vs. COX-2 Inhibitory Potency and Selectivity: Tolmetin Compared to Indomethacin and Diclofenac
Tolmetin demonstrates a distinct COX inhibition profile when directly compared to indomethacin and diclofenac in human enzyme assays. While indomethacin is a significantly more potent inhibitor of both COX-1 (IC50 = 18 nM) and COX-2 (IC50 = 26 nM) , tolmetin's COX-1 potency (IC50 = 0.35 µM, or 350 nM) and COX-2 potency (IC50 = 0.82 µM) are substantially weaker, making it a useful tool for studying partial or less potent COX blockade [1]. Importantly, a head-to-head selectivity analysis revealed that tolmetin exhibits a COX-1 selectivity ratio (COX-1/-2) of 1.70, which is higher than that of diclofenac (1.66) and similar to ketorolac (1.70), indicating a stronger preference for COX-1 inhibition compared to diclofenac under these assay conditions [2].
| Evidence Dimension | COX-1/-2 Selectivity Ratio |
|---|---|
| Target Compound Data | COX-1/-2 ratio = 1.70 |
| Comparator Or Baseline | Diclofenac: COX-1/-2 ratio = 1.66; Indomethacin: IC50 (COX-1) = 18 nM, IC50 (COX-2) = 26 nM |
| Quantified Difference | Tolmetin is approximately 2.4% more COX-1 selective than diclofenac based on ratio; Indomethacin is ~19.4-fold more potent against COX-1 and ~31.5-fold more potent against COX-2 than tolmetin. |
| Conditions | In vitro human COX-1 and COX-2 enzyme assays; selectivity scoring methodology described in academic.oup.com. |
Why This Matters
This quantitative data confirms tolmetin cannot be used as a potency-matched substitute for indomethacin and that its COX-1/COX-2 selectivity profile differs from diclofenac, which is critical for researchers modeling NSAID mechanisms or screening for specific COX inhibition patterns.
- [1] Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999 Jun 22;96(13):7563-8. View Source
- [2] Table 3: On/off- and selectivity scores for NSAIDs. Academic OUP. View Source
